4-(Diphenylphosphino)benzaldehyde
Overview
Description
4-(Diphenylphosphino)benzaldehyde is an organic compound with the chemical formula C19H15OP. It is a white to light yellow solid with a special aromatic odor. This compound is an important intermediate in organic synthesis, particularly in the preparation of various organic compounds containing phosphino groups, such as metal-organic complexes and ligands .
Preparation Methods
4-(Diphenylphosphino)benzaldehyde is typically prepared by the reaction of benzaldehyde and diphenylphosphine. The reaction is generally carried out in a solvent such as chloroform or dichloromethane with the addition of a base catalyst. The reaction temperature is generally low, for example, at room temperature or under very slight heating conditions, which can obtain a good yield .
Chemical Reactions Analysis
4-(Diphenylphosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phosphino group can participate in substitution reactions, forming new phosphine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include 4-(diphenylphosphino)benzoic acid, 4-(diphenylphosphino)benzyl alcohol, and various substituted phosphine derivatives .
Scientific Research Applications
4-(Diphenylphosphino)benzaldehyde has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic complexes and catalysts.
Biology and Medicine: It is used in the preparation of compounds that have potential biological activity, including antitumor agents.
Industry: It is used in the preparation of catalysts for various industrial organic reactions.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphino)benzaldehyde involves its ability to act as a ligand, coordinating with metal centers in transition metal complexes. The phosphino group can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The aldehyde group can also participate in coordination, forming chelate complexes .
Comparison with Similar Compounds
4-(Diphenylphosphino)benzaldehyde can be compared with other similar compounds such as:
2-(Diphenylphosphino)benzaldehyde: Similar in structure but with the phosphino group in the ortho position.
4-(Diphenylphosphino)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatility in various organic synthesis applications.
Properties
IUPAC Name |
4-diphenylphosphanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15OP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVCVMLWZAITLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452296 | |
Record name | 4-(Diphenylphosphino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-18-8 | |
Record name | 4-(Diphenylphosphino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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